Nav1.8-IN-7
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Overview
Description
Nav1.8-IN-7 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.8. This channel is specifically expressed in peripheral nociceptors and plays a crucial role in pain transmission. Inhibiting Nav1.8 has shown promise in developing novel analgesics for treating both acute and chronic pain conditions .
Preparation Methods
The synthesis of Nav1.8-IN-7 involves several steps, including the preparation of hydrazides, hydroxamates, and amides. These processes typically involve the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nav1.8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nav1.8-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being investigated as a potential analgesic for treating various pain conditions, including neuropathic pain and inflammatory pain .
Mechanism of Action
Nav1.8-IN-7 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into peripheral nociceptors, thereby reducing neuronal excitability and pain transmission. The molecular targets of this compound include the voltage-sensing domains of the Nav1.8 channel, which are crucial for its activation and function .
Comparison with Similar Compounds
Nav1.8-IN-7 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.8 over other sodium channel isoforms. Similar compounds include VX-548, a small-molecule inhibitor of Nav1.8, and Vixotrigine, a Nav1.7 inhibitor. These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Conclusion
This compound is a promising compound with significant potential in pain management. Its unique selectivity for the Nav1.8 sodium channel makes it a valuable tool for scientific research and a potential candidate for developing new analgesics.
Properties
Molecular Formula |
C22H18ClF4N3O5 |
---|---|
Molecular Weight |
515.8 g/mol |
IUPAC Name |
5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]pyridazin-4-yl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1 |
InChI Key |
XMCMWJNJMLEBLY-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OC[C@@H](CO)O)Cl)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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